molecular formula C28H36N2O4 B4262686 9-[4-(DIETHYLAMINO)PHENYL]-6,7,8-TRIMETHOXY-3,3-DIMETHYL-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE

9-[4-(DIETHYLAMINO)PHENYL]-6,7,8-TRIMETHOXY-3,3-DIMETHYL-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE

Cat. No.: B4262686
M. Wt: 464.6 g/mol
InChI Key: YDTKJYCLLPFUKF-UHFFFAOYSA-N
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Description

9-[4-(DIETHYLAMINO)PHENYL]-6,7,8-TRIMETHOXY-3,3-DIMETHYL-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE: is a synthetic organic compound known for its unique chemical structure and properties This compound is part of the acridinone family, which is characterized by a tricyclic ring system

Properties

IUPAC Name

9-[4-(diethylamino)phenyl]-6,7,8-trimethoxy-3,3-dimethyl-2,4,9,10-tetrahydroacridin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N2O4/c1-8-30(9-2)18-12-10-17(11-13-18)23-24-20(15-28(3,4)16-21(24)31)29-19-14-22(32-5)26(33-6)27(34-7)25(19)23/h10-14,23,29H,8-9,15-16H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTKJYCLLPFUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC(=C(C(=C24)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-[4-(DIETHYLAMINO)PHENYL]-6,7,8-TRIMETHOXY-3,3-DIMETHYL-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Acridinone Core: The acridinone core can be synthesized through a cyclization reaction involving appropriate aromatic precursors.

    Introduction of Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution reactions, often using diethylamine as the nucleophile.

    Methoxylation: The trimethoxy groups are introduced through methylation reactions using methanol or other methylating agents.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, solvents, and reaction conditions that are scalable and cost-effective. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino and methoxy groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the acridinone core, potentially converting it to a more reduced form.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or methoxy derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in catalytic reactions, facilitating various organic transformations.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Biology:

    Fluorescent Probes: Due to its unique structure, the compound can be used as a fluorescent probe in biological imaging and diagnostics.

    Enzyme Inhibition:

Medicine:

    Drug Development: The compound’s structure serves as a scaffold for the development of new pharmaceuticals, particularly in the treatment of cancer and neurological disorders.

    Therapeutic Agents: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry:

    Dyes and Pigments: The compound is used in the production of dyes and pigments due to its vibrant color and stability.

    Electronic Devices: It finds applications in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism by which 9-[4-(DIETHYLAMINO)PHENYL]-6,7,8-TRIMETHOXY-3,3-DIMETHYL-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The diethylamino group enhances its binding affinity to specific targets, while the trimethoxy groups contribute to its stability and solubility. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    Acridine: A parent compound with a simpler structure, lacking the diethylamino and methoxy groups.

    Quinacrine: A related compound with similar structural features but different functional groups.

    Methoxsalen: Another compound with methoxy groups, used in phototherapy.

Uniqueness: The uniqueness of 9-[4-(DIETHYLAMINO)PHENYL]-6,7,8-TRIMETHOXY-3,3-DIMETHYL-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE lies in its combination of functional groups, which confer specific chemical and biological properties. Its ability to act as a fluorescent probe, enzyme inhibitor, and therapeutic agent distinguishes it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-[4-(DIETHYLAMINO)PHENYL]-6,7,8-TRIMETHOXY-3,3-DIMETHYL-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE
Reactant of Route 2
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9-[4-(DIETHYLAMINO)PHENYL]-6,7,8-TRIMETHOXY-3,3-DIMETHYL-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE

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